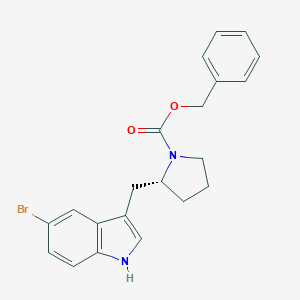

(R)-苄基2-((5-溴-1H-吲哚-3-基)甲基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

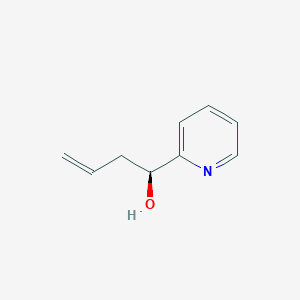

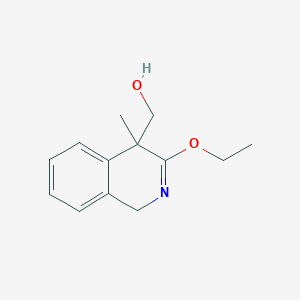

The compound "(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate" is a chiral molecule that appears to be related to a class of compounds with potential medicinal properties. The presence of a 5-bromo-1H-indol-3-yl group suggests that it may share some chemical behavior with indole derivatives, which are known to be important in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel derivatives similar to the compound were synthesized using electrophilic substitution reactions at the 1st position of a related starting material. This starting material was itself synthesized from 4-bromo aniline through Japp-Klingemann and Fischer indole cyclization reactions . These methods are significant as they provide a pathway to introduce various substituents into the indole ring, potentially modifying the biological activity of the resulting compounds.

Molecular Structure Analysis

While the exact molecular structure of "(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate" is not provided, related compounds have been characterized using techniques such as IR, 1H NMR, and MASS spectroscopy . These techniques are crucial for confirming the structure of synthesized compounds and for determining the stereochemistry, which is particularly important for chiral molecules as it can significantly affect their biological activity.

Chemical Reactions Analysis

The compound is likely to participate in reactions typical of indoles and pyrrolidines. For example, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to similar substrates has been reported, leading to the formation of new derivatives . Such reactions are valuable for the construction of complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a bromo substituent and a pyrrolidine ring suggests that it would exhibit properties typical of halogenated heterocycles. The compound's solubility, acidity, and reactivity would be key parameters to consider in its application. Related compounds have had their acid dissociation constants determined, and some have shown interesting antimicrobial activity, which could be a promising indication of the biological relevance of these types of molecules .

科学研究应用

合成和表征

(R)-苄基2-((5-溴-1H-吲哚-3-基)甲基)吡咯烷-1-羧酸酯及其衍生物是通过各种化学反应合成的,展示了该化合物在有机合成中的多功能性。例如,Mogulaiah、Sundar和Tasleem (2018)合成了一系列(R)-2-{[5-溴-1-(3-溴丙基)-1H(取代基)-吲哚-3-基]甲基}吡咯烷-1-羧酸衍生物,并使用不同的光谱方法对其进行表征。这些衍生物的起始物质是从4-溴苯胺经Japp-Klingemann和Fischer吲哚环化反应合成的(Mogulaiah, Sundar, & Tasleem, 2018)。

抗菌活性

(R)-苄基2-((5-溴-1H-吲哚-3-基)甲基)吡咯烷-1-羧酸酯的一些衍生物显示出抗菌性能。Nural等人(2018)合成了一系列甲基5,5-二苯基-1-(噻唑-2-基)吡咯烷-2-羧酸酯衍生物,并测试了它们的抗菌活性。其中两种化合物对A. baumannii和M. tuberculosis H37Rv菌株显示出显著的抗菌活性,表明这些结构可能作为强力抗分枝杆菌药剂的潜在候选(Nural et al., 2018)。

催化应用

该化合物及其衍生物已被用于催化反应,有助于开发高效的合成方法。例如,Singh等人(2017)合成了具有吲哚核心的钯环化合物,并评估了它们作为催化剂的应用。这些配合物在Suzuki–Miyaura偶联和烯丙基化反应中表现出高效性,突显了它们在催化过程中的潜力(Singh et al., 2017)。

结构研究

与(R)-苄基2-((5-溴-1H-吲哚-3-基)甲基)吡咯烷-1-羧酸酯相关的化合物的结构表征一直是研究的重点,有助于理解它们的化学性质。例如,Laihia等人(2006)合成并结构表征了三种spiro[pyrrolidine-2,3′-oxindoles],使用核磁共振、X射线衍射和质谱技术,提供了对其分子结构的详细洞察(Laihia et al., 2006)。

属性

IUPAC Name |

benzyl (2R)-2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2/c22-17-8-9-20-19(12-17)16(13-23-20)11-18-7-4-10-24(18)21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,18,23H,4,7,10-11,14H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXUHGADAKYDZ-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)

![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)

![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)